molecular formula C11H12BF3O2 B8485158 2-(3,4,5-Trifluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3,4,5-Trifluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B8485158
M. Wt: 244.02 g/mol
InChI Key: OIWRVRSWNLQCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037905B2

Procedure details

The title compound (34%, yellow oil) was prepared from 3,4,5-trifluorophenylboronic acid and neopentylglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([B:10]([OH:12])[OH:11])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[CH3:13][C:14]([CH2:18]O)([CH2:16]O)[CH3:15]>>[CH3:13][C:14]1([CH3:18])[CH2:16][O:11][B:10]([C:4]2[CH:5]=[C:6]([F:9])[C:7]([F:8])=[C:2]([F:1])[CH:3]=2)[O:12][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(COB(OC1)C1=CC(=C(C(=C1)F)F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.